molecular formula C24H21F2N3O B259089 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B259089
Peso molecular: 405.4 g/mol
Clave InChI: IVHIYJIUIYQBKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699, is a novel PARP inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. PARP inhibitors are a class of drugs that target the poly (ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair processes. By inhibiting PARP, AG-014699 can induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy.

Mecanismo De Acción

2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. This compound has been shown to be particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, this compound can also induce DNA damage in normal cells, leading to potential toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, this compound can induce DNA damage in normal cells, which can complicate interpretation of experimental results.

Direcciones Futuras

Future research on 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile will focus on several areas, including optimization of synthesis methods to improve yield and purity, identification of biomarkers to predict response to treatment, and development of combination therapies to enhance efficacy and reduce toxicity. In addition, further studies are needed to elucidate the mechanisms of resistance to PARP inhibitors and to identify strategies to overcome resistance.

Métodos De Síntesis

The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 4-fluoroaniline with 2,6-difluorobenzonitrile to form 2,6-difluoro-4-(4-fluorophenyl)aniline. This intermediate product is then reacted with 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form this compound. The synthesis of this compound has been extensively studied and optimized to improve yield and purity.

Aplicaciones Científicas De Investigación

2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, this compound has shown significant antitumor activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In clinical trials, this compound has shown promising results in the treatment of BRCA-deficient ovarian and breast cancer.

Propiedades

Fórmula molecular

C24H21F2N3O

Peso molecular

405.4 g/mol

Nombre IUPAC

2-amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21F2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3

Clave InChI

IVHIYJIUIYQBKF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.